Ethylene oxide is a well-established sterilant used to sterilize heat-sensitive laboratory equipment and materials. This is crucial for research involving biological samples or processes where contamination could compromise results. EtO effectively eliminates bacteria, viruses, and spores due to its alkylating activity [National Institutes of Health (.gov)][1].
Ethylene oxide serves as a versatile intermediate in organic synthesis. Its reactive epoxide ring allows it to participate in various reactions to form new molecules. Researchers utilize EtO to synthesize a wide range of chemicals, including:
Ethylene oxide is a colorless, flammable gas with a sweet odor, primarily recognized for its role as a chemical intermediate and sterilizing agent. Its molecular formula is C₂H₄O, and it has a molecular weight of 44.1 g/mol. Ethylene oxide is highly reactive due to the presence of an epoxide functional group, which makes it susceptible to nucleophilic attack, allowing it to participate in various
Ethylene oxide is a hazardous compound with several safety concerns:
Ethylene oxide undergoes several significant reactions:
Ethylene oxide has diverse applications across various industries:
Research indicates that ethylene oxide interacts with various environmental factors:
Ethylene oxide shares similarities with several other compounds but remains unique due to its specific structure and reactivity:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Propylene oxide | C₃H₆O | Similar epoxide structure; used in plastics |
Butylene oxide | C₄H₈O | Higher molecular weight; less reactive than ethylene oxide |
Tetrahydrofuran | C₄H₈O | Non-cyclic ether; used as a solvent |
Dimethyl sulfoxide | C₂H₆OS | Solvent properties; different functional group |
Uniqueness of Ethylene Oxide:
Ethylene oxide, also known by its systematic name oxirane, is a cyclic ether with the molecular formula C₂H₄O [1]. The molecule consists of a three-membered ring containing two carbon atoms and one oxygen atom arranged in a triangular configuration [4]. This three-membered ring structure is the simplest example of an epoxide, a class of cyclic ethers characterized by their highly strained ring systems [19].
The epoxy cycle of ethylene oxide forms an almost regular triangle with bond angles of approximately 60 degrees, which represents a significant deviation from the ideal tetrahedral angle of 109.5 degrees typically observed in carbon atoms forming single bonds [4] [23]. This angular constraint creates substantial ring strain corresponding to an energy of 105 kJ/mol, making the molecule inherently unstable and highly reactive [4] [16].
The bond lengths in ethylene oxide reflect its strained configuration. The carbon-oxygen (C-O) bond length in ethylene oxide is approximately 1.425 Å, while the carbon-carbon (C-C) bond length is similar to that of a typical single bond at around 1.54 Å [27] [35]. The overlap between the atomic orbitals forming the carbon-carbon and carbon-oxygen bonds is less efficient than in unstrained molecules, resulting in considerable repulsion between bonding pairs [23].
The hybridization state of atoms in the ethylene oxide ring contributes to its unique properties. The carbon atoms in the ring are approximately sp² hybridized, while the oxygen atom exhibits sp³ hybridization [26]. This hybridization mismatch further contributes to the molecule's strain, as the bond angles expected based on hybridization (approximately 120 degrees for sp² hybridized atoms and 109.5 degrees for sp³ hybridized atoms) differ significantly from the actual bond angles in the three-membered ring (approximately 60 degrees) [26] [19].
The moments of inertia about each of the principal axes of ethylene oxide are I₍A₎=32.921×10⁻⁴⁰ g·cm², I₍B₎=37.926×10⁻⁴⁰ g·cm², and I₍C₎=59.510×10⁻⁴⁰ g·cm², reflecting the molecule's asymmetric distribution of mass [4]. This strained configuration and the resulting instability of the carbon-oxygen bonds explain the high reactivity of ethylene oxide, particularly its propensity for ring-opening reactions [4] [15].
Ethylene oxide exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. At standard conditions, ethylene oxide is a colorless gas, but it condenses to a mobile liquid at temperatures below 10.8°C (its boiling point at standard pressure) [4] [14]. The viscosity of liquid ethylene oxide at 0°C is approximately 5.5 times lower than that of water, indicating its relatively low resistance to flow [4].
The critical parameters of ethylene oxide define the limits of its phase behavior: the critical temperature is 195.8°C, the critical pressure is 7.2 MPa, and the critical density is 314 kg/m³ [14]. These values represent the conditions beyond which distinct liquid and gas phases cease to exist [4].
The surface tension of liquid ethylene oxide at the interface with its own vapor varies with temperature, measuring 35.8 mJ/m² at -50.1°C and decreasing to 27.6 mJ/m² at -0.1°C [4]. This temperature dependence reflects the weakening of intermolecular forces as thermal energy increases [4].
The boiling point of ethylene oxide increases with pressure according to the following relationship: 57.7°C at 2 atm, 83.6°C at 5 atm, and 114.0°C at 10 atm [4]. This behavior follows the expected trend for vapor-liquid equilibrium, where increased pressure raises the boiling temperature [4].
The viscosity of liquid ethylene oxide decreases with increasing temperature, with values of 0.577 kPa·s at -49.8°C, 0.488 kPa·s at -38.2°C, 0.394 kPa·s at -21.0°C, and 0.320 kPa·s at 0°C [4]. This reduction in viscosity with temperature is typical of liquids and results from increased molecular mobility at higher temperatures [4].
Table 1 presents the thermodynamic properties of liquid ethylene oxide across a range of temperatures:
Temperature (°C) | Vapor Pressure (kPa) | Enthalpy of Liquid (J/g) | Enthalpy of Vaporization (J/g) | Density (kg/L) | Heat Capacity (J/(kg·K)) | Thermal Conductivity (W/(m·K)) |
---|---|---|---|---|---|---|
-40 | 8.35 | 0 | 628.6 | 0.9488 | 1878 | 0.20 |
-20 | 25.73 | 38.8 | 605.4 | 0.9232 | 1912 | 0.18 |
0 | 65.82 | 77.3 | 581.7 | 0.8969 | 1954 | 0.16 |
20 | 145.8 | 115.3 | 557.3 | 0.8697 | 2008 | 0.15 |
40 | 288.4 | 153.2 | 532.1 | 0.8413 | 2092 | 0.14 |
60 | 521.2 | 191.8 | 505.7 | 0.8108 | 2247 | 0.14 |
80 | 875.4 | 232.6 | 477.4 | 0.7794 | 2426 | 0.14 |
100 | 1385.4 | 277.8 | 445.5 | 0.7443 | 2782 | 0.13 |
The vapor pressure of ethylene oxide between -91°C and 10.5°C follows the relationship: log p = 6.251 - 1115.1/(244.14 + T), where p is in mmHg and T is in °C [4]. This equation allows for the prediction of vapor pressure at various temperatures within this range [4].
The heat of formation (ΔfH°) of ethylene oxide at standard conditions is -52.63 ± 0.63 kJ/mol, indicating that its formation from constituent elements is exothermic [13]. The heat of fusion (ΔfusH°) is approximately 5.98 kJ/mol, representing the energy required for the solid-to-liquid phase transition [13].
Ethylene oxide exhibits thermal stability up to approximately 300°C in the absence of catalysts, beyond which it undergoes exothermic decomposition through radical mechanisms [4]. At temperatures above 570°C, major decomposition occurs, producing a mixture including acetaldehyde, ethane, methane, hydrogen, carbon dioxide, ketene, and formaldehyde [4].
Ethylene oxide displays distinctive spectroscopic features that provide valuable insights into its molecular structure and dynamics. Infrared (IR) and Raman spectroscopy are particularly useful for characterizing the vibrational modes of this molecule [5] [18].
In the infrared spectrum of gaseous ethylene oxide, the A₁ carbon-hydrogen stretching mode is assigned at 3018 cm⁻¹, while the A₁ carbon-hydrogen wagging mode appears at 1148 cm⁻¹ [5]. These assignments are based on high-resolution spectroscopic studies that have enabled precise identification of the vibrational modes [5].
The ring-breathing mode of ethylene oxide, a characteristic vibration of the three-membered ring, is observed at approximately 1270 cm⁻¹ in the infrared spectrum [5] [36]. This mode is particularly important for identifying the presence of the epoxide ring structure [5].
The A₁ ring deformation mode is unambiguously assigned to a B-type band at 876.9 cm⁻¹ in the infrared spectrum of gaseous ethylene oxide [5]. This vibration involves the collective movement of all atoms in the ring, resulting in a temporary distortion of the ring geometry [5].
The infrared spectrum of liquid ethylene oxide at 210 K shows a strong band at 3003 cm⁻¹ with a slight shoulder at approximately 3014 cm⁻¹, corresponding to the symmetric carbon-hydrogen stretching modes [5]. In ethylene oxide clathrate hydrate at 100 K, distinct lines are resolved at 2998 and 3014 cm⁻¹, demonstrating the sensitivity of these vibrational modes to the molecular environment [5].
Table 2 presents the frequencies and assignments of features in the infrared spectra of ethylene oxide hydrate and deuterate at approximately 100 K:
Hydrate (cm⁻¹) | Deuterate (cm⁻¹) | Assignment |
---|---|---|
3069 | 3066 | Ethylene oxide v₁₃, v₉ |
2980 | 2980 | Ethylene oxide v₁ |
2900 | 2900 | Ethylene oxide v₆ |
1605 ± 20 | 1630 ± 15 | v₂(H₂O) |
1489 | 1491 | Ethylene oxide v₂ |
1466 | 1467 | Ethylene oxide v₁₀ |
1282 | 1282 | Ethylene oxide |
1270 | 1270 | Ethylene oxide v₃ |
1268 | 1268 | Ethylene oxide v₃ |
1255 | 1255 | Ethylene oxide |
1147 | 1147 | Ethylene oxide v₁₁, v₄ |
1123 | 1122 | Ethylene oxide v₇ |
Raman spectroscopy provides complementary information about the vibrational modes of ethylene oxide [18] [37]. The Raman spectrum of ethylene oxide shows characteristic bands in the carbon-hydrogen stretching region (2800-3000 cm⁻¹) and in the fingerprint region (800-1800 cm⁻¹) [37]. The gauche-conformers are assigned to frequencies at 2875 and 2925 cm⁻¹, while peaks at 2940 and 2960 cm⁻¹ are assigned to the symmetric and asymmetric stretching modes, respectively [37].
Nuclear Magnetic Resonance (NMR) spectroscopy of ethylene oxide reveals the chemical environment of the hydrogen and carbon atoms in the molecule [21]. The proton NMR spectrum shows a single peak due to the chemical equivalence of all four hydrogen atoms in the molecule [21]. The carbon-13 NMR spectrum similarly displays a single peak for the two equivalent carbon atoms [21].
Ethylene oxide possesses a set of well-defined physical constants that characterize its behavior under various conditions. The molecular weight of ethylene oxide is 44.0526 g/mol, reflecting its composition of two carbon atoms, four hydrogen atoms, and one oxygen atom [2] [3].
The melting point of ethylene oxide at standard pressure (101.3 kPa) is -112.5°C, while its boiling point under the same conditions is 10.8°C [14]. These phase transition temperatures indicate that ethylene oxide exists as a gas at standard room temperature and pressure [4] [14].
The density of liquid ethylene oxide varies with temperature, ranging from 0.9488 kg/L at -40°C to 0.7443 kg/L at 100°C [4]. This decrease in density with increasing temperature follows the typical behavior of liquids due to thermal expansion [4].
The refractive index (n₍D₎) of ethylene oxide at 7°C is 1.3597, providing a measure of how light propagates through the substance [14]. This property is useful for identification and purity assessment [14].
The dielectric constant of liquid ethylene oxide at -1°C is 13.9, while that of the vapor at 15°C is 1.01 [14]. This significant difference between the liquid and vapor phases reflects the polar nature of the molecule and its ability to orient in an electric field [14].
The electrical conductivity of ethylene oxide is approximately 4×10⁻⁶ S/m, indicating its poor ability to conduct electric current [14]. This low conductivity is typical for organic compounds without free ions [14].
The explosive limits of ethylene oxide in air at standard pressure range from a lower limit of 2.6% by volume to an upper limit of 100% by volume, highlighting its flammability and potential for explosive reactions [14]. The ignition temperature in air at standard pressure is 429°C [14].
The heat of combustion of ethylene oxide at 25°C and standard pressure is 29.648 kJ/kg, representing the energy released when the compound undergoes complete combustion with oxygen [14]. The entropy of the vapor at standard pressure is 5.439 kJ/(kg·K) at 10.5°C and increases to 5.495 kJ/(kg·K) at 25.0°C [14].
The stability of ethylene oxide is significantly influenced by its strained three-membered ring structure [4] [16]. The relative instability of the carbon-oxygen bonds in the molecule is demonstrated by comparing the energy required to break two carbon-oxygen bonds in ethylene oxide (354.38 kJ/mol) with that needed to break one carbon-oxygen bond in ethanol (405.85 kJ/mol) or dimethyl ether (334.72 kJ/mol) [4].
Ethylene oxide undergoes thermal decomposition at elevated temperatures, with the reaction pathway depending on temperature and the presence of catalysts [4]. In the absence of catalysts, ethylene oxide remains relatively stable up to 300°C, but above 570°C, major exothermic decomposition occurs through radical mechanisms [4].
The hydrolysis of ethylene oxide in aqueous environments is an important stability parameter, as it leads to the formation of ethylene glycol [10]. This reaction is accelerated in acidic conditions and represents a significant degradation pathway for ethylene oxide in the environment [10].
Poly(ethylene oxide) (PEO), the polymer formed from ethylene oxide monomers, exhibits distinctive physical properties that make it valuable for various applications [7] [12]. The polymer chain consists of repeating -(O-CH₂-CH₂)- units with terminal -H and -OH groups [29]. This structure contains both hydrophobic ethylene units and hydrophilic oxygen atoms, which serve as hydrogen bond sites [29].
The crystal structure of poly(ethylene oxide) has been extensively studied using X-ray analysis, revealing a helical conformation containing seven structural units with two helical turns per fiber identity period of 19.3 Å [29]. This is described as a 7₂ helix, constructed with a succession of trans (C-C-O-C) and gauche (C-O-C-C) conformations [29].
The molecular weight of poly(ethylene oxide) significantly influences its physical properties [12] [29]. Low molecular weight poly(ethylene oxide) (molecular weight < 20,000) is often referred to as poly(ethylene glycol) (PEG) and exists as colorless liquids or waxy solids depending on the molecular weight [29]. High molecular weight poly(ethylene oxide) (molecular weight > 20,000) forms highly crystalline thermoplastic solids [29].
The degree of crystallinity in poly(ethylene oxide) is typically high but decreases with increasing molecular weight [29]. For example, poly(ethylene oxide) with a molecular weight of 100,000 has been reported to have a crystallinity of 0.99, while higher molecular weight samples show lower crystallinity values [29].
Table 3 presents the thermal properties of poly(ethylene oxide) samples with different molecular weights:
PEO Sample (MW) | Form | Heat Flow (J/g) | Initial Crystallinity | Melting Onset (°C) | Melting Peak (°C) |
---|---|---|---|---|---|
100,000 | Powder | 201.1 | 0.99 | 58.8 | 66.3 |
100,000 | Tablet | 174.6 | 0.86 | 60.3 | 68.3 |
600,000 | Powder | 184.5 | 0.91 | 62.6 | 68.8 |
600,000 | Tablet | 168.5 | 0.83 | 62.2 | 71.1 |
2,000,000 | Powder | 183.3 | 0.90 | 63.1 | 70.1 |
2,000,000 | Tablet | 175.5 | 0.86 | 62.9 | 72.3 |
4,000,000 | Powder | 168.1 | 0.83 | 61.6 | 69.2 |
4,000,000 | Tablet | 168.1 | 0.83 | 62.2 | 73.9 |
The mechanical properties of poly(ethylene oxide) vary with temperature and molecular weight [32]. Young's modulus decreases monotonically with temperature, from approximately 3.5 GPa at 220 K to 0.48 GPa at 400 K [32]. Simultaneously, Poisson's ratio increases from about 0.3 at 220 K to 0.45 at 400 K [32].
The persistence length of poly(ethylene oxide) chains in solution has been measured as 3.80 ± 0.02 Å using atomic force microscopy, providing insight into the chain stiffness and conformational behavior [33]. This value agrees well with theoretical predictions based on the polymer's molecular structure [33].
The average lengths of poly(ethylene oxide) chains with different molecular weights have been determined through molecular dynamics simulations [33]. For example, a 36-mer of poly(ethylene oxide) has an average end-to-end length of 39.5 ± 1.1 Å and a radius of gyration of 14.8 ± 0.1 Å [33].
Poly(ethylene oxide) exhibits unusual phase separation behavior in certain solvent systems, such as ionic liquids [9]. A "V-shaped" rheological response has been observed, characterized by a dip in the storage modulus (G') followed by an upturn, particularly at low poly(ethylene oxide) concentrations (less than 50% by weight) [9]. This behavior is attributed to specific interactions, particularly hydrogen bonding, between the polymer chains and solvent molecules [9].
Flammable;Acute Toxic;Irritant;Health Hazard